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Compound of Interest

Compound Name: Imatinib D4

Cat. No.: B8106669 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of Imatinib D4, a deuterated analog of the tyrosine kinase inhibitor Imatinib. This

document is intended to serve as a valuable resource for researchers, scientists, and

professionals involved in drug development and analytical studies.

Introduction
Imatinib is a small molecule kinase inhibitor that has revolutionized the treatment of chronic

myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] It functions by

targeting and inhibiting the Bcr-Abl fusion protein in CML, as well as the c-Kit and platelet-

derived growth factor receptor (PDGFR) tyrosine kinases.[1][2] Imatinib D4 is a deuterated

version of Imatinib, where four hydrogen atoms on the benzamide ring have been replaced with

deuterium. This isotopic labeling is often utilized in pharmacokinetic studies as an internal

standard for mass spectrometry-based quantification of Imatinib.[3] Understanding the

physicochemical properties of Imatinib D4 is crucial for its proper handling, formulation, and

analytical method development.

Physicochemical Properties
The following tables summarize the key physicochemical properties of Imatinib D4. Where

specific data for the deuterated form is unavailable, data for the non-deuterated Imatinib is
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provided as a close approximation, given that deuterium substitution has a minimal effect on

these bulk properties.

General Properties
Property Value Source

Chemical Name

N-(4-methyl-3-((4-(pyridin-3-

yl)pyrimidin-2-

yl)amino)phenyl)-4-((4-

methylpiperazin-1-

yl)methyl)benzamide-d4

CAS Number 1134803-16-9

Molecular Formula C₂₉H₂₇D₄N₇O

Appearance
Yellowish to white crystalline

powder

Molecular and Thermodynamic Properties
Property Value Source

Molecular Weight 497.63 g/mol

Melting Point 208-210 °C (decomposes)

pKa Values (for Imatinib)
pKa1: 8.07, pKa2: 3.73, pKa3:

2.56, pKa4: 1.52 (at 25°C)

Solubility Profile
Quantitative solubility data for Imatinib D4 is not readily available in the literature. The

following data for Imatinib and its mesylate salt provide an estimate of its solubility

characteristics.
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Solvent
Solubility (Imatinib
Mesylate)

Source

Water (pH < 5.5) Very soluble

Water (neutral/alkaline)
Very slightly soluble to

insoluble

Phosphate Buffered Saline

(PBS, pH 7.2)
~2 mg/mL

DMSO ~14 mg/mL

Ethanol ~0.2 mg/mL

Dimethylformamide (DMF) ~10 mg/mL

Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of

Imatinib D4. These protocols are based on standard pharmaceutical industry practices and

pharmacopeial guidelines.

Determination of Melting Point
Method: Capillary Melting Point Method (based on USP General Chapter <741>)

Apparatus:

Melting point apparatus with a heated block and a means for temperature control and

observation.

Capillary tubes (thin-walled, closed at one end).

Calibrated thermometer.

Procedure:

Sample Preparation: Finely powder the Imatinib D4 sample.
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Capillary Filling: Introduce a small amount of the powdered sample into a capillary tube,

ensuring a tightly packed column of 2-4 mm in height.

Apparatus Setup: Place the capillary tube into the heating block of the melting point

apparatus.

Heating: Set the initial temperature to approximately 10°C below the expected melting point.

Ramp Rate: Heat the sample at a controlled rate, typically 1°C per minute, near the expected

melting point.

Observation: Observe the sample through the magnifying lens.

Melting Range: Record the temperature at which the first droplet of liquid appears (onset of

melting) and the temperature at which the last solid particle melts (completion of melting).

This range is the melting point of the substance.

Determination of pKa by Potentiometric Titration
Method: Potentiometric Titration (based on general pharmaceutical practices)

Apparatus:

Potentiometer with a pH electrode.

Automated titrator or a burette.

Magnetic stirrer and stir bar.

Temperature probe.

Reaction vessel.

Procedure:

Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7,

and 10).
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Sample Preparation: Accurately weigh and dissolve a known amount of Imatinib D4 in a

suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a final concentration

of approximately 1 mM.

Titration Setup: Place the sample solution in the reaction vessel with a magnetic stir bar and

immerse the pH electrode and temperature probe.

Inert Atmosphere: Purge the solution with nitrogen to remove dissolved carbon dioxide,

which can interfere with pH measurements.

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or

a strong base (e.g., 0.1 M NaOH), depending on the expected pKa values.

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant,

allowing the reading to stabilize.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to

the pH at the half-equivalence points, which can be determined from the inflection points of

the titration curve.

Determination of Solubility by Shake-Flask Method
Method: Shake-Flask Method (a widely accepted method for equilibrium solubility)

Apparatus:

Temperature-controlled orbital shaker or water bath.

Glass vials with screw caps.

Analytical balance.

Centrifuge.

Syringe filters (e.g., 0.22 µm PTFE).

High-Performance Liquid Chromatography (HPLC) system with a suitable detector.
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Procedure:

Preparation of Saturated Solution: Add an excess amount of Imatinib D4 to a known volume

of the desired solvent (e.g., water at a specific pH, ethanol, DMSO) in a glass vial.

Equilibration: Seal the vials and place them in the temperature-controlled shaker set at a

constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period

(typically 24-48 hours) to ensure equilibrium is reached.

Phase Separation: After equilibration, centrifuge the vials to sediment the undissolved solid.

Sample Collection: Carefully withdraw a sample from the supernatant, ensuring no solid

particles are disturbed.

Filtration: Immediately filter the collected supernatant through a syringe filter to remove any

remaining solid particles.

Quantification: Dilute the filtrate with a suitable solvent and analyze the concentration of

Imatinib D4 using a validated HPLC method.

Calculation: The solubility is calculated from the measured concentration in the saturated

solution.

Signaling Pathways and Experimental Workflows
Imatinib exerts its therapeutic effect by inhibiting specific tyrosine kinase signaling pathways.

The following diagrams, generated using the DOT language, illustrate the key pathways

affected by Imatinib and a general workflow for its analysis.

BCR-ABL Signaling Pathway
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BCR-ABL Signaling Pathway Inhibition by Imatinib
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Experimental Workflow for Imatinib D4 Analysis

Start:
Imatinib D4 Sample

Dissolution in
Appropriate Solvent

Serial Dilution
(if necessary) HPLC Analysis Mass Spectrometry

(Detection)
Data Analysis &
Quantification

End:
Concentration Result

Click to download full resolution via product page

General Workflow for HPLC-MS Analysis of Imatinib D4

Conclusion
This technical guide provides a consolidated resource on the physicochemical properties of

Imatinib D4, including its general, molecular, and solubility characteristics. The detailed
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experimental protocols offer a foundation for the analytical determination of these properties in

a laboratory setting. Furthermore, the signaling pathway diagrams visually articulate the

mechanism of action of Imatinib, which is fundamental to its therapeutic efficacy. While specific

quantitative solubility data for Imatinib D4 remains an area for further investigation, the

information presented herein serves as a robust guide for researchers and drug development

professionals working with this important deuterated compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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